Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate - 900019-79-6

Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Catalog Number: EVT-2819530
CAS Number: 900019-79-6
Molecular Formula: C11H8F3IN2O2
Molecular Weight: 384.097
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active compounds, particularly through palladium-catalyzed Suzuki–Miyaura borylation reactions. []
  • Relevance: This compound shares the core imidazo[1,2-a]pyridine-2-carboxylate structure with Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The key difference lies in the substituent at the 6th position of the imidazo[1,2-a]pyridine ring. While the target compound possesses an iodine atom, this related compound features a boronic ester group, highlighting its significance in synthetic transformations. []

[6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives

  • Compound Description: These derivatives demonstrated moderate activity against the H37Rv strain of Mycobacterium tuberculosis. Additionally, two compounds within this group exhibited potent anti-cancer activity across nine cancer panels in NCI-60 screening. []
  • Relevance: These derivatives are formed through the dimerization of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a compound closely related to Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The dimerization reaction highlights the reactivity of the bromo substituent, analogous to the iodine in the target compound, at the 6th position of the imidazo[1,2-a]pyridine ring. []

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Compound Description: This compound serves as a crucial starting material in synthesizing a series of [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives. These derivatives exhibited notable anti-tuberculosis and anti-cancer activities. []
  • Relevance: This compound closely resembles Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate in its core structure. Both compounds share the imidazo[1,2-a]pyridine-2-carboxylate scaffold, with the only difference being the halogen substituent at the 6th position of the imidazo[1,2-a]pyridine ring. This similarity underscores the potential of modifying the 6th position for accessing diverse biological activities. []

Ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate

  • Compound Description: This compound served as a subject for X-ray structure determination and subsequent CNDO/2 calculations. These studies were conducted to investigate the reactivity of the imidazo[1,2-a]pyridine system, specifically focusing on its nitration behavior. []
  • Relevance: This compound belongs to the imidazo[1,2-a]pyridine-2-carboxylate class, similarly to Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The presence of a methyl group at the 8th position in this related compound, compared to the trifluoromethyl group in the target compound, demonstrates how modifications on the imidazo[1,2-a]pyridine ring can influence its reactivity. []

Ethyl 6-methyl-3-nitroimidazo[l,2-a]pyridine-2-carboxylate

  • Compound Description: This compound served as a model for X-ray structure determination and CNDO/2 calculations, aiding in understanding the reactivity of imidazo[1,2-a]pyridine systems, especially their nitration behavior. []
  • Relevance: Both this compound and Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate belong to the broader category of substituted imidazo[1,2-a]pyridines. The studies involving this compound focused on how substituents like the nitro group at the 3rd position and the methyl group at the 6th position affect the reactivity of the imidazo[1,2-a]pyridine core, providing insights into potential reactivity patterns of the target compound. []

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Compound Description: This compound underwent single-crystal X-ray diffraction analysis, revealing the presence of two independent molecules in its asymmetric unit. These molecules are characterized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. []
  • Relevance: This compound and Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate share the core imidazo[1,2-a]pyridine-2-carboxylate structure. The presence of an amino group at the 8th position and a bromine atom at the 6th position in the related compound highlights the potential for introducing various substituents onto the imidazo[1,2-a]pyridine scaffold. []

Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (BIQO-19)

  • Compound Description: BIQO-19 is a quinazolin-4(3H)-one derivative designed as an Aurora kinase A (AKA) inhibitor. It exhibited improved solubility and antiproliferative activity against NSCLC cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). BIQO-19 demonstrated the ability to inhibit AKA, leading to G2/M phase arrest and apoptosis in H1975 cells. Notably, it showed synergistic antiproliferative activity when combined with gefitinib in NSCLC cells. []
  • Relevance: BIQO-19 incorporates the ethyl imidazo[1,2-a]pyridine-2-carboxylate moiety, a core structural feature shared with Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The presence of this common fragment suggests that the target compound could potentially serve as a scaffold for developing novel AKA inhibitors or other therapeutic agents targeting similar pathways. []

5-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-3-methyl-[1,2,4]-oxadiazole (Ru 33203)

  • Compound Description: This compound, belonging to the imidazo[1,2-a]pyrimidine class, was investigated for its modulatory effects on GABA-induced chloride currents (IGABA) in α1β2γ1-GABAA receptors. At a concentration of 1 μM, Ru 33203 did not show any significant effect on IGABA in these receptors. [, ]
  • Relevance: The imidazo[1,2-a]pyrimidine core of Ru 33203 is structurally analogous to the imidazo[1,2-a]pyridine core present in Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. This structural similarity, despite the difference in the fused ring system (pyrimidine vs. pyridine), highlights the potential of exploring modifications within the imidazo[1,2-a]pyridine framework for modulating GABAA receptor activity. [, ]

2-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-4-methyl-thiazole (Ru 33356)

  • Compound Description: Ru 33356, containing an imidazo[1,2-a]pyrimidine core, was tested for its activity on α1β2γ1-GABAA receptors. Similar to Ru 33203, this compound, at a concentration of 1 μM, did not elicit a significant change in GABA-induced chloride currents (IGABA) in these receptors. [, ]
  • Relevance: Ru 33356, similar to Ru 33203, highlights the structural diversity possible around the imidazo[1,2-a]pyrimidine core, which is analogous to the imidazo[1,2-a]pyridine core of Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The lack of significant activity of Ru 33356 on α1β2γ1-GABAA receptors, despite its structural similarities to other active compounds within the imidazo[1,2-a]pyrimidine class, emphasizes the importance of specific substituent patterns in influencing biological activity. [, ]
  • Relevance: The structural resemblance of Ru 32698, particularly its imidazo[1,2-a]pyrimidine core, to Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, suggests that the target compound could potentially be modified to interact with GABAA receptors. Further investigations are needed to confirm this possibility. [, ]

1-(8-chloro-2-(trifluoromethyl) imidazo [1,2-a]pyrazin-6-yl) ethan-1-amine

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives (11a-h), which were evaluated for their antibacterial activity. []
  • Relevance: This compound shares a high degree of structural similarity with Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. Both compounds feature a trifluoromethyl group at the 2nd position and differ only in the fused ring system (pyrazine vs. pyridine) and the substituent at the 6th position (chlorine vs. iodine). This close resemblance highlights the potential for exploring modifications at these positions to develop compounds with varying biological activities. []

1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives (11a-h)

  • Compound Description: These novel derivatives were synthesized through O-alkylation of 1-(8-chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine using various aryl alcohols. The synthesized compounds underwent characterization using techniques like 1H NMR and LCMS and were subsequently evaluated for their antibacterial properties. []
  • Relevance: The structural similarity between these derivatives and Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, particularly the presence of the trifluoromethyl group at the 2nd position, suggests the possibility of incorporating similar modifications into the target compound to modulate its biological activity. []

Properties

CAS Number

900019-79-6

Product Name

Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

IUPAC Name

ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C11H8F3IN2O2

Molecular Weight

384.097

InChI

InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3

InChI Key

WYRFCNDHGVYFQC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.